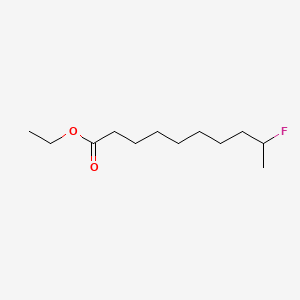

Ethyl 9-fluorodecanoate

Description

Structure

3D Structure

Properties

CAS No. |

63977-32-2 |

|---|---|

Molecular Formula |

C12H23FO2 |

Molecular Weight |

218.31 g/mol |

IUPAC Name |

ethyl 9-fluorodecanoate |

InChI |

InChI=1S/C12H23FO2/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h11H,3-10H2,1-2H3 |

InChI Key |

JAZAPWBESSCPQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCC(C)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethyl 9-fluorodecanoate; Decoic acid, 9-fluoroethyl ester; Ethyl ester of 9-fluorodecanoic acid; Decanoic acid, 9-fluoro-, ethyl ester. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 9-Fluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester that holds potential interest in various scientific domains, including biochemistry and medicinal chemistry. The introduction of a fluorine atom onto the alkyl chain of decanoic acid can significantly alter its physicochemical and biological properties compared to its non-fluorinated counterpart. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular compound in public databases, some information presented is based on the known properties of structurally similar molecules.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₃FO₂ | [1] |

| Molecular Weight | 218.31 g/mol | [1] |

| CAS Number | 63977-32-2 | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | Not available | Experimental determination required. |

| Melting Point | Not available | Experimental determination required. |

| Density | Not available | Experimental determination required. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Predicted based on the properties of similar long-chain fatty acid esters and fluoroalkanes.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, based on established organic chemistry principles, the following methodologies can be proposed.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of 9-fluorodecanoic acid followed by its esterification with ethanol (B145695).

Step 1: Synthesis of 9-Fluorodecanoic Acid

The synthesis of ω-fluoro fatty acids can be achieved through various fluorination methods. One common approach involves the nucleophilic substitution of a corresponding bromo or tosyl derivative with a fluoride (B91410) source.

-

Materials: 9-bromodecanoic acid, potassium fluoride (spray-dried), phase-transfer catalyst (e.g., 18-crown-6), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve 9-bromodecanoic acid in acetonitrile.

-

Add an excess of spray-dried potassium fluoride and a catalytic amount of 18-crown-6.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude 9-fluorodecanoic acid can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Fischer Esterification of 9-Fluorodecanoic Acid

The synthesized 9-fluorodecanoic acid can be esterified with ethanol using an acid catalyst.

-

Materials: 9-fluorodecanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

In a round-bottom flask, dissolve 9-fluorodecanoic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), methylene (B1212753) protons along the alkyl chain, and a distinct multiplet for the proton on the carbon bearing the fluorine atom.

-

¹³C NMR: Would display signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbons, and a characteristic signal for the carbon atom bonded to fluorine, which would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This would be a crucial technique, showing a single signal for the fluorine atom, with its chemical shift providing information about its electronic environment.[3][4][5] The coupling of the fluorine to adjacent protons would result in a multiplet.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and its molecular weight. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns for a fatty acid ethyl ester, such as the loss of an ethoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement.[6][7]

-

Mandatory Visualization

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tdx.cat [tdx.cat]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 9-fluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-fluorodecanoate is a fluorinated fatty acid ester with potential applications in biochemical research and as a building block in chemical synthesis. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and generalized experimental protocols for its synthesis and characterization. Due to a lack of publicly available experimental data specific to this compound, this document leverages established knowledge of analogous long-chain fatty acid esters and terminally fluorinated compounds to provide a predictive framework for researchers. Detailed methodologies for synthesis via Fischer esterification, purification by column chromatography, and analysis by spectroscopic and chromatographic techniques are presented. This guide aims to serve as a foundational resource for scientists and professionals engaged in the study and application of fluorinated lipids.

Introduction

This compound (C12H23FO2) is a derivative of decanoic acid, a saturated ten-carbon fatty acid, featuring a fluorine atom at the C-9 position and an ethyl ester at the carboxyl group. The introduction of fluorine, the most electronegative element, into an organic molecule can significantly alter its physical, chemical, and biological properties. These alterations may include increased metabolic stability, enhanced lipophilicity, and unique intermolecular interactions, making fluorinated compounds like this compound valuable for various research applications, including their use as biochemical probes or precursors in drug development.

This document provides a detailed technical overview of this compound, with a focus on its molecular structure and the experimental protocols that can be employed for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a ten-carbon aliphatic chain with a fluorine atom attached to the ninth carbon and an ethyl ester group at the terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H23FO2 | PubChem |

| Molecular Weight | 218.31 g/mol | PubChem |

| CAS Number | 63977-32-2 | Vendor Data |

| SMILES | CCOC(=O)CCCCCCCC(C)F | PubChem |

| InChI | InChI=1S/C12H23FO2/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h11H,3-10H2,1-2H3 | PubChem |

| Predicted XLogP3 | 3.9 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 10 | PubChem |

Note: The majority of the physicochemical properties listed are computationally predicted due to the absence of experimentally determined data in public literature.

Experimental Protocols

The following sections outline detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound. These protocols are based on standard laboratory techniques for similar long-chain fatty acid esters.

Synthesis: Fischer Esterification of 9-Fluorodecanoic Acid

A common and straightforward method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[1]

Materials:

-

9-Fluorodecanoic acid

-

Absolute Ethanol (B145695) (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 9-fluorodecanoic acid in a significant excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Caption: Synthetic workflow for this compound via Fischer Esterification.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.

Materials:

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Glass column

-

Beakers or test tubes for fraction collection

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate/hexane). The polarity can be gradually increased to facilitate the elution of the product.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.[2]

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₂-CH₃ (ester) | ~1.25 | Triplet | 3H |

| -CH₂-CH₃ (ester) | ~4.12 | Quartet | 2H |

| -(CH₂)₅- | ~1.2-1.4 | Multiplet | 10H |

| -CH₂-C=O | ~2.30 | Triplet | 2H |

| -CH₂-CHF- | ~1.6-1.8 | Multiplet | 2H |

| -CHF-CH₃ | ~4.4-4.6 | Multiplet (dq) | 1H |

| -CHF-CH₃ | ~1.4-1.5 | Doublet | 3H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ) ppm |

| -CH₂-C H₃ (ester) | ~14 |

| C H₂-CH₃ (ester) | ~60 |

| -(C H₂)n- | ~25-35 |

| C H₂-C=O | ~34 |

| C =O | ~174 |

| -C HF-CH₃ | ~90-95 (doublet due to ¹JCF coupling) |

| -CHF-C H₃ | ~20-25 (doublet due to ²JCF coupling) |

Predicted ¹⁹F NMR Spectral Data:

A single signal, likely a multiplet due to coupling with adjacent protons, would be expected in the typical range for alkyl fluorides.

Caption: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acid ethyl esters, characteristic fragmentation patterns are often observed.[3][4]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 218.17) should be observable, though it may be of low intensity in electron ionization (EI) mass spectra.

-

McLafferty Rearrangement: A prominent peak at m/z = 88 is characteristic of ethyl esters.[4][5]

-

Loss of Ethoxy Group: A fragment corresponding to the loss of the -OCH₂CH₃ group (M-45) at m/z = 173.

-

Alpha-Cleavage: Fragmentation of the aliphatic chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 218 | [M]⁺ |

| 203 | [M - CH₃]⁺ |

| 199 | [M - F]⁺ (unlikely) |

| 173 | [M - OCH₂CH₃]⁺ |

| 88 | [C₄H₈O₂]⁺ (McLafferty rearrangement) |

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the synthesized ester and determine its retention time, which is useful for future analyses.[6][7] A nonpolar or medium-polarity capillary column would be suitable for the separation.

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.

-

Separation: Use a suitable temperature program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of the compound.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the specific biological activity of this compound or its involvement in any signaling pathways. As a fluorinated fatty acid analog, it could potentially be explored as a tool to study lipid metabolism or as a precursor for more complex biologically active molecules. Further research is required to elucidate any potential biological roles.

Conclusion

This compound is a structurally interesting fluorinated fatty acid ester. While specific experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and protocols for analogous molecules. The predictive spectroscopic data and detailed methodologies herein are intended to facilitate future research into the properties and potential applications of this and other related fluorinated compounds. Researchers are encouraged to use these protocols as a starting point and optimize them as needed for their specific experimental setups.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. tdx.cat [tdx.cat]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 9-fluorodecanoate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 9-fluorodecanoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, general principles governing the solubility of related compounds, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to effectively utilize this compound in a variety of experimental and developmental contexts.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound, with its long alkyl chain, is primarily a non-polar molecule. The presence of an ester group introduces some polarity, while the terminal fluorine atom can subtly influence intermolecular interactions.

Based on the behavior of structurally similar long-chain fatty acid esters and fluorinated compounds, the solubility of this compound is expected to be significant in a range of common organic solvents. For instance, the related compound, ethyl 9-fluorononanoate, is known to be soluble in organic solvents such as ethyl acetate (B1210297) and dichloromethane (B109758) due to its non-polar nature, while exhibiting limited solubility in water.[1] The solubility of such esters in organic solvents is also generally observed to increase with temperature.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative assessment of this compound's solubility in various organic solvents can be predicted based on its structure.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl ether | High | The long hydrocarbon chain of this compound will have strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | The ester functionality will interact favorably with the dipoles of these solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the ester to accept hydrogen bonds may allow for some solubility, but the long non-polar chain will limit miscibility. |

| Highly Polar | Water, Dimethyl sulfoxide (B87167) (DMSO) | Very Low / Insoluble | The hydrophobic nature of the C10 chain will dominate, leading to poor solvation in highly polar solvents. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section outlines a detailed protocol for the isothermal saturation method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Isothermal Saturation Method

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., hexane, ethyl acetate, ethanol)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or a sensitive analytical balance for gravimetric analysis).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired experimental temperature. Agitate the mixture using a shaker or magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is often sufficient.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a sufficient period to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Once the solvent is completely removed, weigh the flask containing the dried this compound. The difference in weight gives the mass of the dissolved solute.

-

Chromatographic Method (HPLC/GC-MS): Dilute the filtered supernatant to a known volume in the volumetric flask. Analyze the concentration of this compound in the diluted solution using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 mL) = (mass of dissolved solute / volume of supernatant withdrawn) * 100

-

Chromatographic: Calculate the concentration in the original supernatant, accounting for the dilution factor.

-

Data Presentation: All quantitative data should be recorded in a structured table, including the solvent, temperature, and the determined solubility value with appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using a diagram.

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The selection of an appropriate solvent is critical for various applications in drug development, from synthesis and purification to formulation. The following diagram illustrates a logical pathway for solvent screening based on the desired application.

Caption: Logical pathway for solvent selection for this compound.

This guide provides a foundational understanding and practical framework for working with this compound. For specific, mission-critical applications, it is strongly recommended that researchers perform the experimental determinations outlined herein to obtain precise quantitative solubility data.

References

An In-depth Technical Guide on the Biological Activity of Fluorinated Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into fatty acids and their subsequent esterification has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, impart novel biological activities to these lipid molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of fluorinated fatty acid esters, with a focus on their potential as enzyme inhibitors and therapeutic agents. The information is presented to be a valuable resource for researchers actively engaged in lipid metabolism, enzyme kinetics, and the development of novel therapeutics.

Synthesis of Fluorinated Fatty Acid Esters

The synthesis of fluorinated fatty acid esters can be achieved through various chemical strategies. A common approach involves the esterification of a pre-fluorinated fatty acid. For instance, ω-fluoroalkyl esters can be synthesized through enzymatic or chemical catalysis. One sustainable method involves the use of lipases for the transesterification of oils with alcohols to produce fatty acid ethyl esters[1][2][3].

A general protocol for the synthesis of 2,2,2-trifluoroethyl fatty acid esters involves the reaction of a fatty acid with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of a base like cesium carbonate (Cs₂CO₃) at room temperature. This method is notable for its mild reaction conditions and tolerance of various functional groups[4].

Biological Activities and Mechanisms of Action

Fluorinated fatty acid esters exhibit a wide range of biological activities, primarily centered around the modulation of lipid metabolism and cellular signaling pathways. Their mechanisms of action often involve the inhibition of key enzymes involved in fatty acid processing and utilization.

Inhibition of Fatty Acid Metabolism

1. Acyl-CoA Synthetase Inhibition:

Long-chain acyl-CoA synthetases (ACSLs) are crucial enzymes that activate fatty acids by converting them to their acyl-CoA derivatives, a key step for their subsequent metabolism. 2-Fluoropalmitic acid (2-FPA) has been identified as a competitive inhibitor of ACSLs[5]. By mimicking the natural substrate, palmitic acid, 2-FPA binds to the active site of the enzyme, thereby blocking the activation of endogenous fatty acids. This inhibition of ACSL activity has been shown to induce apoptosis in glioma cells and enhance the efficacy of chemotherapeutic agents like etoposide[6][7].

Table 1: Inhibition of Acyl-CoA Synthetase (ACSL) by Fluorinated Analogs

| Compound | Target Enzyme | Cell Line/System | IC50/EC50 | Reference |

| 2-Fluoropalmitic Acid | Acyl-CoA Synthetase | Not Specified | High µM range (limitation noted) | [5] |

| Triacsin C (non-fluorinated analog for comparison) | Acyl-CoA Synthetase | bEND3 cells | ~1.7 µM | [8] |

| Triacsin C Analogues | Acyl-CoA Synthetase | bEND3 cells | 5 µM to 170 µM | [8] |

2. Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition:

Modulation of Sphingolipid Biosynthesis

Sphingolipids are a class of lipids that play critical roles in cell signaling and membrane structure. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. Fluorinated fatty acids can interfere with this pathway. For instance, D,L-alpha-fluoropalmitic acid has been shown to inhibit the formation of sphingosine (B13886) bases[10]. While a specific IC50 value was not provided in the abstract, this finding highlights the potential of fluorinated fatty acids to modulate sphingolipid metabolism, which has implications for diseases where sphingolipid signaling is dysregulated.

The following diagram illustrates the key enzymatic steps in the de novo sphingolipid biosynthesis pathway and indicates potential points of inhibition by fluorinated fatty acid analogs.

Caption: De novo sphingolipid biosynthesis pathway and potential inhibition by fluorinated fatty acid analogs.

Effects on Cell Viability and Membrane Properties

The incorporation of fluorinated fatty acids into cellular lipids can alter membrane properties and affect cell viability. The cytotoxicity of fatty acid esters is dependent on their molecular structure, including chain length and the nature of the hydrophilic head group[11]. Some studies have shown that certain fatty acid esters exhibit low cytotoxicity, making them potentially suitable for pharmaceutical and nutraceutical applications[12]. However, at higher concentrations, fatty acids can reduce cell viability, likely through necrosis and cell lysis[13]. The amphiphilic nature of these molecules allows them to insert into cell membranes, which can lead to increased membrane fluidity and permeability[14].

Experimental Protocols

A. Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

Materials:

-

Fatty acid

-

Cesium carbonate (Cs₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Phenyl(2,2,2-trifluoroethyl)iodonium triflate

-

Sealed reaction tube

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate (B1210297)

Procedure: [4]

-

To a sealed tube, add the fatty acid (0.3 mmol) and Cs₂CO₃ (97.7 mg, 0.30 mmol) in CH₂Cl₂ (1 mL).

-

Stir the mixture vigorously for 5 minutes.

-

Add phenyl(2,2,2-trifluoroethyl)iodonium triflate (196.3 mg, 0.45 mmol) dissolved in CH₂Cl₂ (2 mL).

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2,2,2-trifluoroethyl fatty acid ester by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

B. Cell-Based Fatty Acid Oxidation Assay

This protocol provides a method to assess the inhibition of fatty acid oxidation in a cellular context.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

96-well cell culture plates

-

[¹⁴C]-labeled palmitic acid

-

Bovine serum albumin (BSA)

-

Test compound (fluorinated fatty acid ester)

-

Positive control inhibitor (e.g., Etomoxir)

-

Scintillation counter and vials

Procedure: (Adapted from[10][15])

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing various concentrations of the fluorinated fatty acid ester, a vehicle control, and a positive control inhibitor.

-

Substrate Addition: Prepare a working solution of [¹⁴C]-palmitic acid complexed with BSA. Add this solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Termination and Lysis: Stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.

-

Measurement of Acid-Soluble Metabolites: Centrifuge the plate to pellet the precipitate. Transfer the supernatant, which contains the acid-soluble metabolites (ASMs) of [¹⁴C]-palmitic acid oxidation (e.g., [¹⁴C]-acetyl-CoA), to scintillation vials.

-

Quantification: Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of fatty acid oxidation for each concentration of the test compound compared to the vehicle control.

The following diagram illustrates the general workflow for a cell-based fatty acid oxidation assay.

Caption: General experimental workflow for a cell-based fatty acid oxidation assay.

C. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of fluorinated fatty acid esters on cell viability.

Materials:

-

Cancer cell lines (or other relevant cell lines)

-

96-well flat-bottom plates

-

Complete culture medium

-

Fluorinated fatty acid ester stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure: (Adapted from[16][17])

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the fluorinated fatty acid ester in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the solvent) and blank controls (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Signaling Pathway Diagrams

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the mitochondrial fatty acid β-oxidation spiral, a key pathway for energy production from fatty acids. Inhibition of enzymes in this pathway is a potential mechanism of action for fluorinated fatty acid analogs.

Caption: The mitochondrial fatty acid β-oxidation spiral.

Conclusion

Fluorinated fatty acid esters represent a promising class of molecules with diverse biological activities. Their ability to selectively inhibit key enzymes in lipid metabolism pathways makes them valuable tools for studying cellular processes and for the development of novel therapeutic agents for a range of diseases, including cancer and metabolic disorders. This technical guide provides a foundational understanding of their synthesis, mechanisms of action, and methods for their evaluation. Further research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial for translating their potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Fluoropalmitic Acid as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, S-15176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 9-fluorodecanoate: A Potential Probe for Biochemical and Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-fluorodecanoate is a small molecule, fluorinated fatty acid ester with emerging potential as a tool in biochemical and oncological research. Its structural similarity to endogenous fatty acids, combined with the unique properties conferred by the fluorine atom, positions it as a valuable probe for studying lipid metabolism and as a potential modulator of cellular processes such as apoptosis and autophagy. This technical guide provides a comprehensive overview of the currently available information on this compound, including its physicochemical properties and its identified biological context. It is important to note that while this compound has been identified in a biological context, detailed mechanistic studies and quantitative data regarding its specific activities are still limited in publicly accessible scientific literature.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₃FO₂ | [1] |

| Molecular Weight | 218.31 g/mol | [1] |

| CAS Number | 63977-32-2 | [1] |

| Appearance | Solid | [1] |

| Classification | Biochemical, Fluorinated Building Block | [2] |

Biological Context and Potential Applications

Currently, the primary association of this compound with a specific biological effect comes from a study investigating the chemical composition and anticancer properties of extracts from the plant Lotus corniculatus L.[3][4].

Role in Apoptosis and Autophagy in Breast Cancer Cells

In a 2019 study by Yerlikaya et al. published in the Journal of Pharmaceutical and Biomedical Analysis, various extracts of Lotus corniculatus L. were shown to possess antioxidant, enzyme inhibitory, and DNA protective properties[1]. The study also demonstrated that these extracts induced apoptotic and autophagic effects in breast cancer cells[3][4]. While this compound was identified as a chemical constituent of these extracts, the specific contribution of this compound to the observed biological activities was not detailed in the available literature.

The potential for this compound to influence apoptosis and autophagy makes it a compound of interest for cancer research. Further investigation is warranted to elucidate its specific mechanism of action and to determine its potency as a modulator of these critical cellular pathways.

A Tool for Studying Fatty Acid Metabolism

Fluorinated analogs of fatty acids are valuable tools for studying lipid metabolism[5]. The introduction of a fluorine atom can alter the metabolic fate of the fatty acid, allowing researchers to trace its uptake, transport, and breakdown. While no studies have specifically reported using this compound for this purpose, its structure suggests it could be a useful probe. For instance, if radiolabeled with ¹⁸F, it could potentially be used in positron emission tomography (PET) imaging to visualize fatty acid uptake and metabolism in vivo, similar to other fluorinated fatty acids[5].

Experimental Protocols (Hypothetical)

As detailed experimental protocols for this compound are not currently available in the public domain, this section provides generalized protocols for assays that would be relevant for investigating its potential biological activities, based on the context provided by the Yerlikaya et al. study.

Apoptosis Induction Assay in Breast Cancer Cells

This protocol describes a general method to assess the pro-apoptotic activity of a test compound like this compound on a breast cancer cell line (e.g., MCF-7 or MDA-MB-231).

Workflow for Apoptosis Assay

Caption: Workflow for assessing apoptosis induction.

Methodology:

-

Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the treated cells for 24 to 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Autophagy Detection Assay

This protocol outlines a general method for detecting the induction of autophagy in cells treated with this compound.

Workflow for Autophagy Assay

Caption: Workflow for detecting autophagy induction.

Methodology:

-

Cell Line: Use a cell line stably expressing a fluorescently tagged autophagy marker, such as GFP-LC3.

-

Cell Culture and Treatment: Seed the GFP-LC3 expressing cells on glass coverslips in a 24-well plate. After adherence, treat the cells with this compound at various concentrations. Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle-only negative control.

-

Incubation: Incubate for a suitable period (e.g., 6, 12, or 24 hours).

-

Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta (representing autophagosomes) per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagy induction.

Signaling Pathways (Hypothetical)

Given the association with apoptosis, a potential signaling pathway that this compound might modulate is the intrinsic (mitochondrial) apoptosis pathway.

Hypothesized Intrinsic Apoptosis Pathway Modulation

Caption: Potential modulation of the intrinsic apoptosis pathway.

This diagram illustrates a hypothetical mechanism where this compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. This would, in turn, cause mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Future Directions and Conclusion

This compound presents an intriguing subject for further biochemical and pharmacological investigation. The preliminary findings linking it to anticancer effects in breast cancer cells underscore the need for more focused research. Key future research directions should include:

-

Isolation and Purification: Development of robust methods for the isolation of pure this compound to enable precise in vitro and in vivo studies.

-

Quantitative Biological Assays: Determination of the IC₅₀ or EC₅₀ values of the pure compound in various cancer cell lines to quantify its potency.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Metabolic Fate Analysis: Investigation into its metabolism and how the fluorine substitution affects its processing by cellular enzymes.

-

Synthesis of Analogs: The synthesis and evaluation of related fluorinated fatty acid esters to establish structure-activity relationships.

References

- 1. Investigation of chemical profile, biological properties of Lotus corniculatus L. extracts and their apoptotic-autophagic effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acid Metabolism Analysis Service | Precise GC-MS & LC-MS/MS Profiling - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

The Clandestine World of Fluorinated Decanoic Acids in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of organofluorine compounds in nature is a rare and fascinating phenomenon. While fluoroacetate (B1212596) is the most well-known naturally occurring organofluorine, a variety of ω-fluorinated long-chain fatty acids have also been identified, sequestered within the seeds of the West African plant, Dichapetalum toxicarium. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of these unique molecules, with a particular focus on the implications for fluorinated decanoic acids. It summarizes the quantitative data available, details relevant experimental protocols for their extraction and analysis, and explores potential biosynthetic and signaling pathways. This document serves as a critical resource for researchers in natural product chemistry, toxicology, and drug development, offering insights into nature's own fluorine chemistry.

Introduction: The Rarity of Natural Organofluorines

Fluorine is the most abundant halogen in the Earth's crust, yet its incorporation into natural products is exceedingly rare. This is largely attributed to the high solvation energy of the fluoride (B91410) ion in aqueous environments, making it a poor nucleophile for enzymatic reactions. However, a select few organisms have evolved the biochemical machinery to form the exceptionally stable carbon-fluorine bond. The most studied of these natural organofluorines is fluoroacetate, a potent toxin found in various plant species across Australia, Africa, and South America.[1] Beyond this simple C2 compound, nature has also produced a series of ω-fluorinated long-chain fatty acids, offering a unique glimpse into the biosynthetic capabilities of certain plants.

The seed oil of the West African plant Dichapetalum toxicarium is the primary known source of these ω-fluorinated fatty acids.[1][2][3][4] While the presence of C16, C18, and C20 fluorinated fatty acids has been confirmed, the existence of a naturally occurring fluorinated decanoic acid (C10) remains to be definitively established. However, the biosynthetic pathway that produces the known longer-chain variants suggests that the formation of a C10 analogue is plausible.

Quantitative Analysis of Naturally Occurring ω-Fluorinated Fatty Acids

Quantitative analysis of the seed oil of Dichapetalum toxicarium has revealed that ω-fluorinated fatty acids constitute a significant portion of the total fatty acid content. The data presented below is compiled from gas chromatography-mass spectrometry (GC-MS) studies.

| Fatty Acid Type | Percentage of Total Fatty Acids | Reference |

| Total ω-Fluorinated Fatty Acids | 12.9% | [1] |

| Specific ω-Fluorinated Fatty Acid | Percentage of Total ω-Fluorinated Fatty Acids | Reference |

| 18-Fluorooleic acid | 74% | [1] |

| 18-Fluorostearic acid | 16% | [1] |

| 18-Fluorolinoleic acid | 6% | [1] |

| 16-Fluoropalmitic acid | 4% | [1] |

| Other ω-Fluorinated Fatty Acids (including C20 derivatives) | Trace amounts | [1][2] |

Experimental Protocols

The following protocols are generalized from established methods for the extraction and analysis of fatty acids from plant materials and can be adapted for the study of fluorinated fatty acids from Dichapetalum toxicarium seeds.

Extraction of Lipids from Plant Seeds

This protocol outlines a standard procedure for the extraction of total lipids from seed material.

Materials:

-

Dried seeds of Dichapetalum toxicarium

-

Grinder or mortar and pestle

-

Isopropanol

-

Soxhlet apparatus (optional)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Grind the dried seeds to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Method A (Soxhlet Extraction): Place the ground seed material in a thimble and extract with hexane using a Soxhlet apparatus for 6-8 hours. This method provides a thorough extraction.

-

Method B (Bligh-Dyer Method): Homogenize the ground seed material with a mixture of chloroform and methanol (1:2, v/v). After homogenization, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v). Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.

-

-

Solvent Removal: Evaporate the solvent from the lipid extract using a rotary evaporator under reduced pressure.

-

Storage: Store the extracted lipids under a nitrogen atmosphere at -20°C to prevent oxidation.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids within the lipid extract must be converted to their more volatile methyl esters.

Materials:

-

Extracted lipids

-

0.5 M KOH in methanol

-

BF₃-methanol solution (14%)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Saponification: Dissolve the lipid extract in a small volume of toluene. Add 0.5 M methanolic KOH and heat at 80°C for 10 minutes to saponify the lipids into their potassium salts.

-

Methylation: Add BF₃-methanol to the cooled solution and heat at 80°C for 5 minutes. This reaction converts the fatty acid salts to their corresponding methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, add hexane and a saturated NaCl solution. Vortex the mixture and then centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

-

Washing: Wash the hexane layer with water to remove any remaining reactants.

-

Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then concentrate it under a stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., HP-88, DB-23).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-550

Identification: The identification of individual ω-fluorinated FAMEs is based on their retention times and comparison of their mass spectra with those of known standards or by interpretation of their fragmentation patterns. The presence of a fluorine atom will result in characteristic mass spectral fragments.

Biosynthetic and Signaling Pathways

Proposed Biosynthesis of ω-Fluorinated Fatty Acids

The biosynthesis of ω-fluorinated fatty acids in Dichapetalum toxicarium is thought to initiate with fluoroacetate. The current hypothesis suggests that fluoroacetyl-CoA, formed from fluoroacetate, can act as a primer for the fatty acid synthase (FAS) complex, in a similar manner to acetyl-CoA. This would lead to the formation of even-numbered, ω-fluorinated fatty acids. The ratios of the different ω-fluorinated fatty acids in the seed oil are similar to their non-fluorinated counterparts, which supports the idea of a common biosynthetic origin.

Potential Signaling Pathways

The specific signaling pathways of naturally occurring monofluoro long-chain fatty acids have not yet been elucidated. However, it is known that fatty acids and their derivatives play crucial roles as signaling molecules in plants, particularly in response to biotic and abiotic stress.[5][6][7] Very-long-chain fatty acids (VLCFAs) are precursors for the synthesis of sphingolipids and are involved in the regulation of programmed cell death and plant-pathogen interactions.[5][8]

Given the structural similarity of ω-fluorinated fatty acids to their non-fluorinated counterparts, it is plausible that they could interfere with or modulate existing lipid signaling pathways. The presence of the highly electronegative fluorine atom could alter the binding affinity of these fatty acids for receptor proteins or enzymes involved in signal transduction. Further research is needed to explore these potential interactions.

References

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PlantFAdb: Fluoro fatty acids in seed oil of Dichapetalum toxicarium. Fluoro fatty acids in seed oil of Dichapetalum toxicarium Hamilton, J. T. G.; Harper, D. B. Phytochemistry (1997) 44 1129-1132 [fatplants.net]

- 3. PlumX [plu.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. annualreviews.org [annualreviews.org]

- 7. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 9-fluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 9-fluorodecanoate (CAS No. 63977-32-2), a fluorinated biochemical utilized in various research applications. The following sections detail the known physical and chemical properties, toxicological information, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a solid biochemical.[1] While a comprehensive, experimentally determined dataset for all physical and chemical properties is not publicly available, the following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 63977-32-2 | [1] |

| Molecular Formula | C₁₂H₂₃FO₂ | [1] |

| Molecular Weight | 218.31 g/mol | [1] |

| Physical State | Solid | [1] |

| Storage Temperature | -20°C |

Toxicological Profile

Specific toxicological data for this compound is limited. However, as a long-chain fluorinated organic compound, it is structurally related to perfluorocarboxylic acids (PFCAs), which have been studied more extensively. The toxicity of PFCAs has been observed to increase with the length of the carbon chain.

| Endpoint | Result | Species | Route | Source |

| Acute Toxicity (LD50) | 1650 ug/kg | Mouse | Intraperitoneal |

General Long-Chain PFCA Toxicological Concerns:

Studies on long-chain PFCAs have indicated potential for:

-

Hepatotoxicity (liver damage)

-

Developmental and reproductive toxicity

-

Immunotoxicity

-

Thyroid toxicity

It is crucial to handle this compound with the assumption that it may share some of these hazardous properties.

Hazard Identification and Precautionary Measures

Pictograms: (No specific pictograms are assigned, but the following are recommended based on general laboratory chemical handling)

Signal Word: Warning

Hazard Statements (Potential):

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at -20°C.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize exposure and ensure safety.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure easy access to an eyewash station and a safety shower.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

4.3. Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

-

Avoid contact with skin and eyes.

-

Weigh and handle the solid material in a fume hood.

-

For creating solutions, add the solid to the solvent slowly.

4.4. Storage Procedures

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

The recommended storage temperature is -20°C.

-

Store away from incompatible materials and foodstuff containers.

Emergency Procedures

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |

5.2. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak.

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.

-

Methods for Cleaning Up: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Decision Tree for Emergency Response to a Spill or Exposure.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Do not dispose of down the drain or with general laboratory trash.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

This guide is based on the currently available information. Researchers are strongly encouraged to consult the full Safety Data Sheet from their supplier and to perform a risk assessment prior to beginning any work with this chemical.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 9-fluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for Ethyl 9-fluorodecanoate is not extensively available in publicly accessible literature. This guide is therefore based on general principles of ester and fluorinated compound chemistry, supplemented by information for analogous fatty acid esters. The recommendations and protocols should be adapted and validated for specific applications.

Introduction

This compound is a fluorinated fatty acid ester of interest in biochemical and pharmaceutical research. Understanding its stability and handling requirements is crucial for ensuring the integrity of experimental results and the shelf-life of products. This document provides a comprehensive overview of the known storage conditions, potential degradation pathways, and general methodologies for assessing the stability of this compound.

Chemical Properties

A summary of the basic chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₂₃FO₂ |

| Molecular Weight | 218.31 g/mol |

| Appearance | Solid |

| CAS Number | 63977-32-2 |

Recommended Storage Conditions

Proper storage is critical to prevent degradation. The following conditions are recommended based on supplier data sheets and general practices for fatty acid esters.

| Form | Storage Temperature | Duration | Container | Atmosphere |

| Powder | -20°C | Up to 3 years[1] | Glass, Teflon-lined cap | Inert (Argon or Nitrogen) recommended |

| In Solvent | -80°C | Up to 1 year[1] | Glass, Teflon-lined cap | Inert (Argon or Nitrogen) |

Note: Avoid storing organic solutions in plastic containers, as plasticizers may be leached. For transferring the compound, especially in organic solvents, use glass, stainless steel, or Teflon equipment to prevent contamination.

Stability Profile and Potential Degradation Pathways

While specific kinetic data for this compound is scarce, its structure as a fatty acid ester suggests several potential degradation pathways. The presence of a fluorine atom on the acyl chain may influence the rate of these reactions.

4.1. Hydrolysis The most common degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to 9-fluorodecanoic acid and ethanol. This reaction is reversible.

-

Base-Catalyzed Saponification: In the presence of a base, the ester undergoes saponification to form the salt of 9-fluorodecanoic acid and ethanol. This reaction is irreversible and typically faster than acid-catalyzed hydrolysis.

The electron-withdrawing effect of the fluorine atom at the 9-position is relatively far from the ester carbonyl group and is expected to have a minimal inductive effect on the rate of hydrolysis compared to non-fluorinated ethyl decanoate.

4.2. Oxidation Since this compound is a saturated fatty acid ester, it is not susceptible to oxidation at double bonds. However, like many organic molecules, it can be sensitive to strong oxidizing agents.

4.3. Incompatible Materials Contact with the following should be avoided:

-

Strong Acids

-

Strong Bases

-

Strong Oxidizing Agents

A diagram illustrating the primary degradation pathway (hydrolysis) is provided below.

References

Methodological & Application

Synthesis of Ethyl 9-fluorodecanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 9-fluorodecanoate, a fluorinated fatty acid ester with potential applications in biochemical research and as a building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from 9-oxodecanoic acid.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a valuable fluorinated building block. This protocol outlines a reliable synthetic route involving an initial Fischer esterification, followed by a chemoselective ketone reduction, and a final deoxofluorination step.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

-

Step 1: Fischer Esterification - Conversion of 9-oxodecanoic acid to Ethyl 9-oxodecanoate.

-

Step 2: Ketone Reduction - Selective reduction of the ketone functionality in Ethyl 9-oxodecanoate to yield Ethyl 9-hydroxydecanoate.

-

Step 3: Deoxofluorination - Conversion of the hydroxyl group to a fluorine atom using Diethylaminosulfur Trifluoride (DAST).

Data Presentation

The following table summarizes the representative quantitative data for each step of the synthesis. Please note that yields are based on typical outcomes for analogous reactions and may vary depending on experimental conditions.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |

| 1 | 9-Oxodecanoic acid | Ethyl 9-oxodecanoate | Ethanol (B145695), H₂SO₄ (cat.) | Ethanol | 90-95 | >95 |

| 2 | Ethyl 9-oxodecanoate | Ethyl 9-hydroxydecanoate | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 95-99 | >98 |

| 3 | Ethyl 9-hydroxydecanoate | This compound | DAST | Dichloromethane (B109758) (DCM) | 85-95 | >97 |

Experimental Protocols

Step 1: Synthesis of Ethyl 9-oxodecanoate (Esterification)

This procedure follows a standard Fischer esterification protocol.

Materials:

-

9-Oxodecanoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9-oxodecanoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 9-oxodecanoate as an oil.

Step 2: Synthesis of Ethyl 9-hydroxydecanoate (Reduction)

This protocol describes the selective reduction of the ketone to a secondary alcohol using sodium borohydride.

Materials:

-

Ethyl 9-oxodecanoate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Ethyl 9-oxodecanoate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 9-hydroxydecanoate.

Step 3: Synthesis of this compound (Fluorination)

This procedure details the conversion of the hydroxyl group to a fluoride (B91410) using DAST. Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.

Materials:

-

Ethyl 9-hydroxydecanoate

-

Anhydrous Dichloromethane (DCM)

-

Diethylaminosulfur Trifluoride (DAST)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for elution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve Ethyl 9-hydroxydecanoate in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 equivalents) dropwise to the stirred solution via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Visualizations

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

Reaction Logic Diagram

Application Notes and Protocols for Metabolic Labeling with Ethyl 9-fluorodecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethyl 9-fluorodecanoate as a metabolic probe for studying fatty acid metabolism and incorporation into cellular lipids and proteins. The protocols detailed below offer step-by-step methodologies for cell culture labeling and subsequent analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction

This compound is a valuable tool for metabolic labeling studies. As an ester, it readily crosses cell membranes and is hydrolyzed by intracellular esterases to release 9-fluorodecanoic acid. This fluorinated fatty acid analog can then be activated to its coenzyme A thioester and incorporated into various metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis. The fluorine atom at the 9-position serves as a unique spectroscopic and spectrometric handle, allowing for the sensitive and specific detection of the labeled molecules within complex biological samples. This approach avoids the need for radioactive isotopes or bulky fluorescent tags that can sometimes alter the natural behavior of the fatty acid.

Principle of the Method

The experimental workflow begins with the incubation of cultured cells with this compound. The fluorinated fatty acid is taken up by the cells and metabolized, leading to its incorporation into cellular components. Following the labeling period, cells are harvested, and lipids and proteins are extracted. The presence and quantity of the 9-fluoro-labeled species are then determined using ¹⁹F NMR spectroscopy or mass spectrometry. These techniques provide insights into the dynamics of fatty acid uptake, trafficking, and incorporation into complex biomolecules.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical metabolic labeling experiment using this compound. This data is for illustrative purposes to demonstrate how results can be presented.

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Incorporation into Total Lipids | % Incorporation into Phosphatidylcholine |

| HEK293 | This compound | 50 | 24 | 15.2 ± 1.8 | 8.5 ± 0.9 |

| HeLa | This compound | 50 | 24 | 12.8 ± 2.1 | 6.7 ± 1.1 |

| A549 | This compound | 50 | 24 | 18.5 ± 2.5 | 10.2 ± 1.5 |

| HEK293 | Control (Ethanol) | N/A | 24 | < 0.1 | < 0.1 |

Visualization of Metabolic Pathways and Workflows

Caption: Metabolic fate of this compound in the cell.

Caption: General experimental workflow for metabolic labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

-

Cultured mammalian cells (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in ethanol, e.g., 50 mM)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM). Pre-warm the medium to 37°C.

-

Note: A vehicle control (medium with an equivalent amount of ethanol) should be run in parallel.

-

-

Labeling: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis/Collection: Add 1 mL of ice-cold PBS to each dish and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Storage: The cell pellet can be stored at -80°C until further processing.

Protocol 2: Lipid Extraction for NMR and MS Analysis